2-(3-Fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one
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Overview
Description
2-(3-Fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is a complex organic compound characterized by the presence of fluorophenyl and benzoxazinone groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as fluorophenyl derivatives and benzoxazinone precursors. These intermediates are then subjected to condensation reactions under controlled conditions to form the final product. Common reagents used in these reactions include fluorobenzene, acetic anhydride, and various catalysts to facilitate the formation of the benzoxazinone ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The fluorophenyl groups can participate in substitution reactions, where fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and specific catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzoxazinone derivatives .
Scientific Research Applications
2-(3-Fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development for various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-Difluorophenyl)-3-(3-fluorophenyl)-2-propenamide
- 3-(2-Bromophenyl)-N-(4-fluorophenyl)propanamide
- N-(3,4-dimethylphenyl)-3-(4-fluorophenyl)-2,1-benzoxazole-5-carboxamide
Uniqueness
2-(3-Fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one is unique due to its dual benzoxazinone structure and the presence of multiple fluorophenyl groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
IUPAC Name |
2-(3-fluorophenyl)-6-[2-(3-fluorophenyl)-4-oxo-3,1-benzoxazin-6-yl]-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H14F2N2O4/c29-19-5-1-3-17(11-19)25-31-23-9-7-15(13-21(23)27(33)35-25)16-8-10-24-22(14-16)28(34)36-26(32-24)18-4-2-6-20(30)12-18/h1-14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLJKEIKYRHEGCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(C=C(C=C3)C4=CC5=C(C=C4)N=C(OC5=O)C6=CC(=CC=C6)F)C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H14F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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